molecular formula C6H9NO3 B15057607 (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one

(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one

Cat. No.: B15057607
M. Wt: 143.14 g/mol
InChI Key: LQRQOJXSEODKJV-ROLXFIACSA-N
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Description

(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a heterocyclic compound featuring a fused ring system composed of a pyrrole and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for constructing pyrrole rings, which can then be further modified to introduce the oxazole ring . This method typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(7aS)-6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

InChI

InChI=1S/C6H9NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4-5,8H,1-3H2/t4-,5?/m0/s1

InChI Key

LQRQOJXSEODKJV-ROLXFIACSA-N

Isomeric SMILES

C1[C@H]2COC(=O)N2CC1O

Canonical SMILES

C1C(CN2C1COC2=O)O

Origin of Product

United States

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